molecular formula C18H19N3O4 B10980628 (3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B10980628
M. Wt: 341.4 g/mol
InChI Key: VZHMDKYSGHBCFR-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C18H19N3O4. This compound is characterized by the presence of both methoxy and nitrophenyl groups attached to a piperazine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate benzoyl chloride under basic conditions to form the intermediate.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxybenzoyl chloride reacts with the piperazine intermediate.

    Nitration: The final step involves the nitration of the phenyl ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitrophenyl groups can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)piperazin-1-yl-methanone: Lacks the nitrophenyl group, making it less versatile in terms of functionalization.

    (4-Chloro-3-nitrophenyl)piperazin-1-yl-methanone: Contains a chloro group instead of a methoxy group, which can alter its reactivity and biological activity.

    (4-Methylsulfonyl-1-piperazinyl)(3-nitrophenyl)methanone:

Uniqueness

(3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of both methoxy and nitrophenyl groups, which provide a balance of electron-donating and electron-withdrawing effects. This balance allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O4/c1-25-17-4-2-3-14(13-17)18(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h2-8,13H,9-12H2,1H3

InChI Key

VZHMDKYSGHBCFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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